![molecular formula C17H13BrN6O6S B4624643 N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4624643.png)

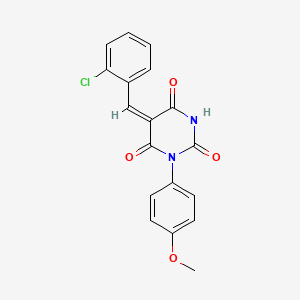

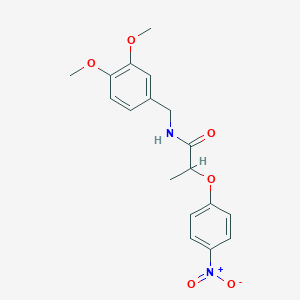

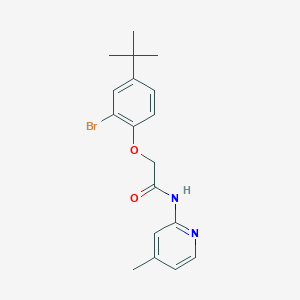

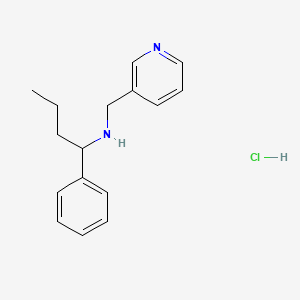

N-1,3-benzodioxol-5-yl-2-{5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}hydrazinecarbothioamide

Descripción general

Descripción

This compound belongs to a class of chemicals that are often studied for their potential in various applications, including pharmaceutical and material sciences. Its complex structure suggests multifaceted chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various ester or amide derivatives. This process involves multiple steps, including the formation of acid chlorides, nitriles, and amine derivatives (Şener et al., 2004).

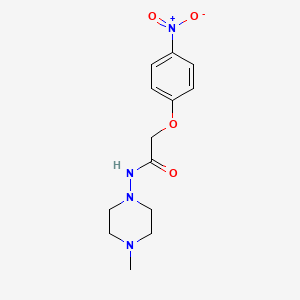

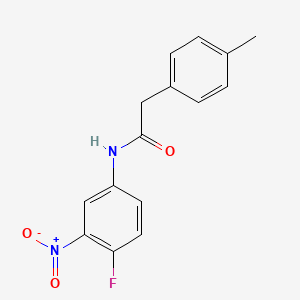

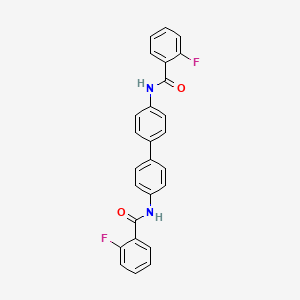

Molecular Structure Analysis

The molecular structure of these compounds is often complex and includes multiple rings and functional groups. X-ray crystallography and NMR spectroscopy are typical methods used for structure elucidation, revealing details like dihedral angles and bond lengths (Ubeid et al., 2021).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation, forming derivatives like pyrazolo[3,4-d]pyridazine and pyrazolo[1,5-c]triazoles. The reactivity is influenced by the presence of functional groups and the overall molecular structure (Aly et al., 2018).

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry has led to the development of diverse methods for synthesizing indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles through reactions involving nitrogen and sulfur ylides. These compounds are synthesized using various reactants, including pyridinium salts and sulfonium bromide, to afford novel derivatives with potential applications in medicinal and organic chemistry. The synthesis techniques employed offer insight into the structural versatility and reactivity of heterocyclic compounds, indicating a wide range of potential scientific applications (Dawood, 2004).

Antimicrobial Activities

Another significant application of similar compounds involves the exploration of their antimicrobial activities. For instance, multi-component one-pot synthesis methods have been developed to produce derivatives like 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one, which have been evaluated for antibacterial and antifungal properties. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi, showcasing the potential of these compounds in addressing global health challenges (El‐Emary & Abd El-Mohsen, 2012).

Anticancer Activity

Additionally, certain pyrazolone-based hydrazones have been synthesized and investigated for their anticancer activities. These compounds, including derivatives of ruthenium(II)-arene complexes, have been tested against human breast adenocarcinoma cells, offering promising results in the development of novel anticancer treatments. This research highlights the importance of structural modification and complex formation in enhancing the biological activities of heterocyclic compounds, potentially leading to the discovery of new therapeutic agents (Pettinari et al., 2018).

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN6O6S/c18-11-7-23(22-15(11)24(26)27)6-10-2-4-13(30-10)16(25)20-21-17(31)19-9-1-3-12-14(5-9)29-8-28-12/h1-5,7H,6,8H2,(H,20,25)(H2,19,21,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRKARQIOHWTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)NNC(=O)C3=CC=C(O3)CN4C=C(C(=N4)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-(chloromethyl)ethyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate](/img/structure/B4624563.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)

![2-(5-chloro-2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4624579.png)

![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)

![N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)

![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)

![N-(5-chloro-2-methoxyphenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}thiourea](/img/structure/B4624625.png)